

Overcoming Venetoclax Resistance in Acute Myeloid Leukemia: A Comparative Analysis of Lintuzumab-Ac225

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Compound of Interest

Compound Name: *Lintuzumab*

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Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the efficacy of **Lintuzumab**-Ac225 in overcoming venetoclax resistance in Acute Myeloid Leukemia (AML). This guide synthesizes preclinical and clinical data, providing a critical analysis of the therapeutic potential of this combination therapy.

Resistance to venetoclax, a BCL-2 inhibitor, poses a significant challenge in the treatment of AML and is often mediated by the overexpression of anti-apoptotic proteins like MCL-1.[1] The combination of **Lintuzumab**, a CD33-targeting monoclonal antibody, conjugated with the alpha-emitter Actinium-225 (225Ac-**Lintuzumab**), with venetoclax presents a promising strategy to counteract this resistance.[2] Preclinical studies have demonstrated that 225Ac-**Lintuzumab** induces double-stranded DNA breaks, leading to the depletion of MCL-1 protein levels and thereby re-sensitizing resistant AML cells to venetoclax.[2] This synergistic effect has been observed in both in vitro and in vivo models, leading to enhanced tumor cell killing and prolonged survival.[2] An ongoing Phase I/II clinical trial (NCT03867682) is currently evaluating this combination in patients with relapsed/refractory AML, with early results showing a manageable safety profile and promising anti-leukemic activity.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the combination of 225Ac-**Lintuzumab** and venetoclax.

Table 1: In Vitro Efficacy of 225Ac-**Lintuzumab** and Venetoclax Combination in AML Cell Lines[4]

Cell Line	Treatment	% Inhibition of Cell Growth (Mean \pm SD)	Fold Increase in Cell Growth Inhibition (Combination vs. Single Agents)
U937 (Venetoclax-resistant)	225Ac- Lintuzumab	Data not specified	-
Venetoclax	Data not specified	-	4.5
Combination	Data not specified	4.5	
OCI-AML3 (Venetoclax-resistant)	225Ac- Lintuzumab	Data not specified	-
Venetoclax	Data not specified	-	2
Combination	Data not specified	2	
MOLM-13 (Venetoclax-sensitive)	225Ac- Lintuzumab	Data not specified	-
Venetoclax	Data not specified	-	Significant enhancement
Combination	Data not specified	Significant enhancement	

Table 2: Phase I/II Clinical Trial of 225Ac-**Lintuzumab** and Venetoclax in Relapsed/Refractory AML (NCT03867682) - Preliminary Results[5][3]

Dose Level of 225Ac-Lintuzumab	Number of Patients	Response
0.5 µCi/kg	3	Patient 1: Partial response (BM blasts decreased from >60% to 30-40%)
Highest Dose Level	3	Two-thirds of patients responded

Experimental Protocols

In Vitro Cell Cytotoxicity Studies[4]

- Cell Lines: MOLM-13 (venetoclax-sensitive), U937, and OCI-AML3 (venetoclax-resistant) acute myeloid leukemia cell lines were utilized.
- Treatment: Cells were pre-treated with 1.48 kBq of 225Ac-**Lintuzumab** for 1 hour. Following a wash, cells were incubated with venetoclax at concentrations of 0.05 µM (MOLM-13) or 0.5 µM (U937 and OCI-AML3) for 72 hours.
- Assessment: Cell viability was measured using the XTT assay.
- Statistical Analysis: The nonparametric Kruskal-Wallis test with Dunn's correction for multiple comparisons was used to determine statistical significance.

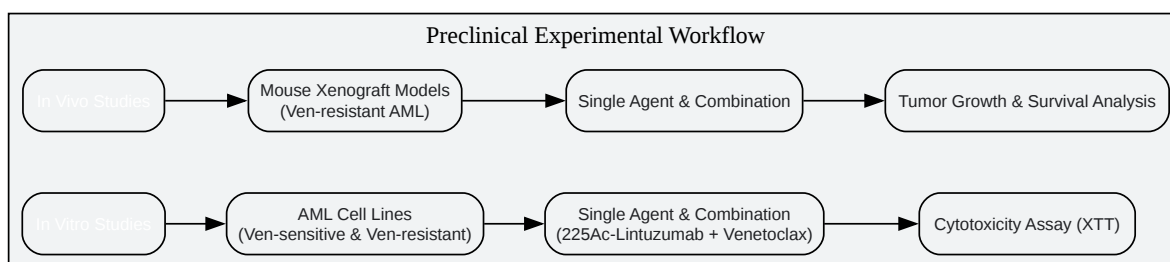
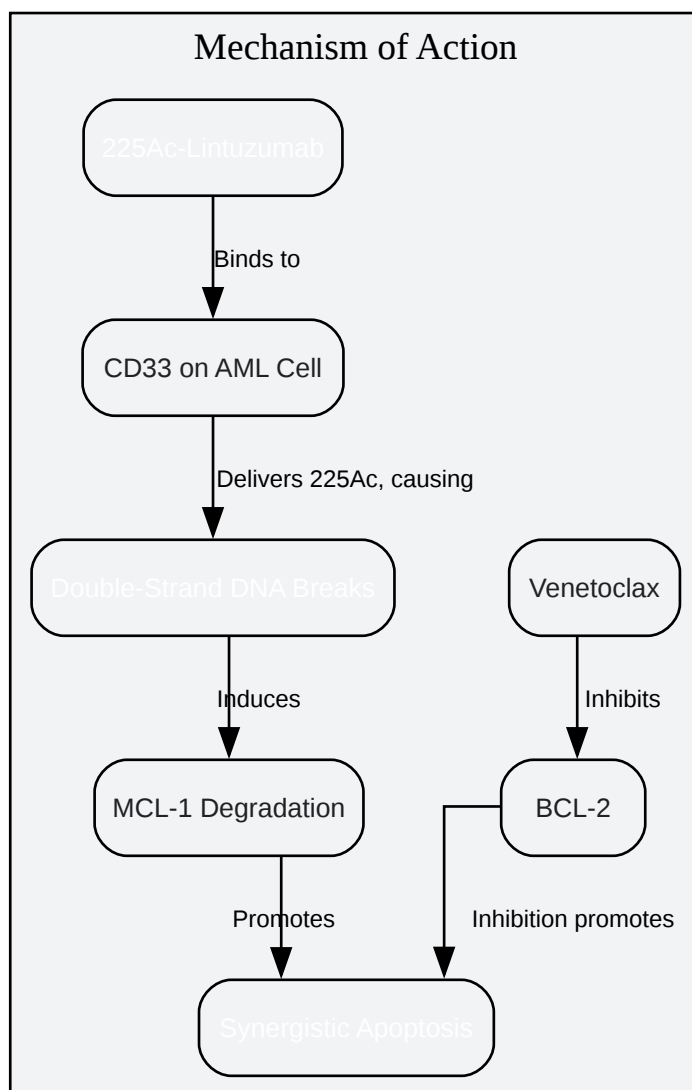
In Vivo AML Xenograft Models[1][4]

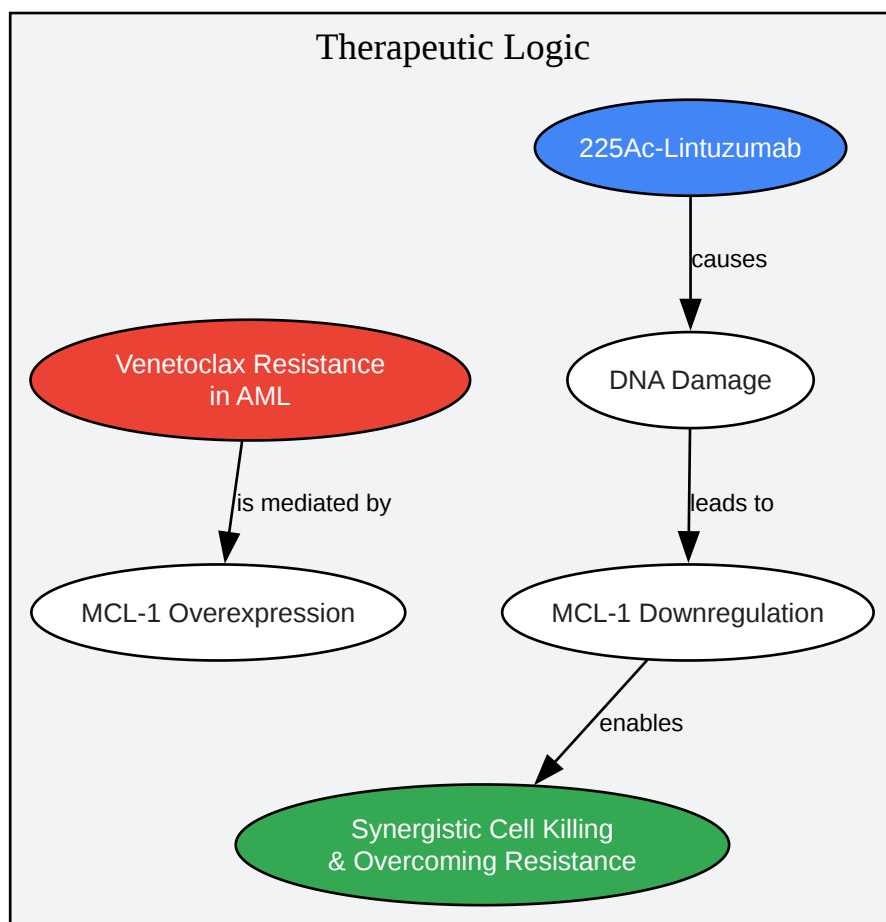
- Animal Models: Mouse xenograft models were established using venetoclax-resistant AML tumor lines.
- Treatment: Mice received either 225Ac-**Lintuzumab**, venetoclax, or the combination of both.
- Assessment: Tumor growth and survival were monitored.
- Results: The combination treatment led to significant tumor growth control and prolonged survival benefit compared to either drug alone.[4]

Phase I/II Clinical Trial (NCT03867682)[1][3][6]

- **Study Design:** A Phase I, 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) of 225Ac-**Lintuzumab** in combination with venetoclax. Planned dose levels for 225Ac-**Lintuzumab** were 0.5, 1.0, and 1.5 $\mu\text{Ci/kg}$.
- **Patient Population:** Eligible patients were adults (18 years and older) with relapsed/refractory AML.
- **Treatment Regimen:** Patients received venetoclax at 400 mg/day orally on Days 1 to 21 of each cycle. 225Ac-**Lintuzumab** was administered as a single dose on Day 1 of each cycle.
- **Endpoints:** The primary endpoint of the Phase I portion was to determine the MTD. Efficacy was an exploratory endpoint.

Visualizations





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